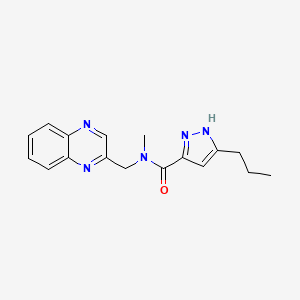

![molecular formula C13H7ClN4S B5521184 7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction :The compound 7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine is a heterocyclic compound with potential pharmaceutical applications. It belongs to the thiazolo-pyrimidine class, which are known for their diverse pharmacological activities and are considered important in drug chemistry (Goyal et al., 2023).

Synthesis Analysis :

- Thiazolo[2,3-i]purine derivatives, including 7-(4-chlorophenyl) variants, can be synthesized via the cyclodehydration of dihydrothiazolo[2, 3-i]purine in the presence of phosphoryl chloride, sulfuric, and polyphosphoric acids (Kochergin et al., 1996).

- Another method involves the cyclization of 8-(acetylmethyl) thioadenines with condensing agents, leading to thiazol [3, 2-e] adenines (Uno et al., 1973).

Molecular Structure Analysis :

- The molecular structure of related thiazolo-pyrimidine compounds has been determined using IR, NMR, and mass spectrum analyses, which could be applicable to 7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine (Goyal et al., 2023).

Chemical Reactions and Properties :

- Thiazolo[2,3-i]purine derivatives, including 7-(4-chlorophenyl) variants, exhibit anticancer and antibacterial effects, suggesting specific chemical reactivity and biological properties (Goyal et al., 2023).

Physical Properties Analysis :

- The physical properties of such compounds can be inferred from similar thiazolo-pyrimidine derivatives, which typically have solid-state structures characterized by X-ray crystallography (Nanjunda-Swamy et al., 2005).

Chemical Properties Analysis :

- The chemical properties of 7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine can be deduced from its molecular structure, with the presence of chlorophenyl and thiazolopyrimidine moieties suggesting certain electronic and reactive characteristics typical of these functional groups.

Aplicaciones Científicas De Investigación

Thiazolo[4,5-d]pyrimidines as a Privileged Scaffold in Drug Discovery

Thiazolo[4,5-d]pyrimidines, closely related to 7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine, are recognized for their broad pharmacological activities due to their structural resemblance to purines. This class of compounds has been explored for various medicinal applications, including as immune-modulators, antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory agents. Their development highlights the significant potential of thiazolo[4,5-d]pyrimidines in medicinal chemistry research, underscoring their utility in designing novel therapeutics across a range of disease areas (Kuppast & Fahmy, 2016).

Synthesis of Derivatives of Thiazolo[2,3-i]purine

The synthesis of thiazolo[2,3-i]purine and its derivatives highlights the chemical versatility of this scaffold, which is crucial for the exploration of new pharmacological agents. These derivatives have been synthesized through cyclodehydration processes, presenting a methodological foundation for future research into their potential applications across various biomedical fields (Kochergin et al., 1996).

Facile Synthesis of Fluorinated Purines and Thiapurines

The development of synthetic methods for fluorinated purines and thiapurines, including structures analogous to 7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine, illustrates the continuous effort to enhance the biological activity and pharmacokinetic properties of purine-based compounds. These methods have paved the way for the production of compounds with potential for high therapeutic value, especially in the context of anticancer and antiviral activities (Iaroshenko et al., 2007).

Synthesis and Antidiabetic Activity of Thiazolo[2,3-f]Purine Derivatives

Research into thiazolo[2,3-f]purine derivatives and their analogs has uncovered compounds with notable hypotensive and hypoglycemic effects, surpassing those of established treatments such as chlorpropamide and Adebit. This work demonstrates the potential of thiazolo[2,3-i]purine analogs in the development of new antidiabetic agents, showcasing the broad therapeutic spectrum of this chemical scaffold (Spasov et al., 2017).

Propiedades

IUPAC Name |

7-(4-chlorophenyl)-[1,3]thiazolo[2,3-f]purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4S/c14-9-3-1-8(2-4-9)10-5-19-13-11-12(16-6-15-11)17-7-18(10)13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSIGGBFTCTPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C4C(=NC=N4)N=CN23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)